molecular formula C5H2Br2N2O B1400680 3,6-Dibromopyrazine-2-carbaldehyde CAS No. 1270497-54-5

3,6-Dibromopyrazine-2-carbaldehyde

Cat. No.: B1400680
CAS No.: 1270497-54-5
M. Wt: 265.89 g/mol
InChI Key: AQLHAAMPLQHZRM-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H2Br2N2O. It is a derivative of pyrazine, featuring two bromine atoms at the 3 and 6 positions and an aldehyde group at the 2 position. This compound is typically a pale-yellow to yellow-brown solid and is used in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromopyrazine-2-carbaldehyde generally involves the bromination of pyrazine derivatives followed by formylation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromopyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions include substituted pyrazines, pyrazine carboxylic acids, and pyrazine alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Dibromopyrazine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dibromopyrazine-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the aldehyde group provide reactive sites for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromopyrazine-2-carbaldehyde
  • 3,6-Dichloropyrazine-2-carbaldehyde
  • 3,6-Dibromopyrazine-2-carboxylic acid

Uniqueness

3,6-Dibromopyrazine-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3,6-dibromopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLHAAMPLQHZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728901
Record name 3,6-Dibromopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270497-54-5
Record name 3,6-Dibromopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIBROMOPYRAZINE-2-CARBALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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